molecular formula C37H72O4 B1237187 1-O-Hexadecyl-2-(9Z-octadecenoyl)-sn-glycerol

1-O-Hexadecyl-2-(9Z-octadecenoyl)-sn-glycerol

Cat. No.: B1237187
M. Wt: 581 g/mol
InChI Key: ZDRGKGZHXIWXJD-MEVCPPAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmityl-2-oleoyl-sn-glycerol is a 1-alkyl-2-acyl-sn-glycerol in which the alkyl and acyl groups are specified as palmityl (hexadecyl) and oleoyl respectively. It contains a palmityl group. It derives from an oleic acid.

Scientific Research Applications

Synthesis and Analysis

  • Chlorinated Triacylglycerols Synthesis: The study by Lefsay et al. (2013) involves synthesizing chlorinated triacylglycerols using enzyme-catalyzed acylation. This process includes the formation of compounds like 1-O-Hexadecyl-2-(9Z-octadecenoyl)-sn-glycerol, aiding in developing analytical methods for determining chlorinated triacylglycerols in lipid mixtures from various biological sources (Lefsay et al., 2013).

Chemical Synthesis and Biological Evaluation

  • Diglucosyl Diacylglycerols Synthesis: Takato et al. (2019) describe the chemical synthesis of diglucosyl diacylglycerols, which are structurally similar to this compound. These syntheses are crucial for understanding the biochemical properties of such compounds (Takato et al., 2019).

Computational Analysis

  • In Silico Screening for Bioavailability: Díaz et al. (2009) conducted a computational analysis of 1-O-alkyl glycerols, including 1-O-Hexadecyl glycerol. Their work focused on estimating the theoretical potentials of these compounds as promoting agents of class I absorption, indicating potential pharmaceutical applications (Díaz et al., 2009).

Biological and Pharmacological Activities

  • Glyceroglycolipids as PAF Antagonists: Fan et al. (2008) isolated diacylglycerols from Kalimeris indica, including compounds structurally related to this compound. These glyceroglycolipids were found to be potent platelet-activating factor (PAF) antagonists, suggesting their role in inflammatory responses (Fan et al., 2008).

Properties

Molecular Formula

C37H72O4

Molecular Weight

581 g/mol

IUPAC Name

[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-36(34-38)35-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,36,38H,3-16,18,20-35H2,1-2H3/b19-17-/t36-/m0/s1

InChI Key

ZDRGKGZHXIWXJD-MEVCPPAWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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